Guanosine, 1-methyl-

説明

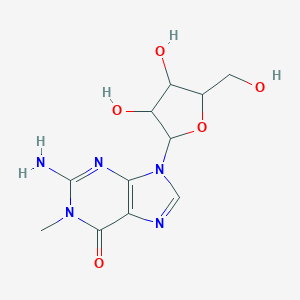

Structure

3D Structure

特性

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-15-9(20)5-8(14-11(15)12)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAIYTHAJQNQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862842 | |

| Record name | 2-Amino-1-methyl-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-65-0 | |

| Record name | 1-Methylguanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Technical Guide to the Role of 1-Methylguanosine (m1G) in tRNA Stability and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transfer RNA (tRNA) molecules are central to protein synthesis, acting as the crucial adaptors that translate the genetic code into the amino acid sequence of proteins. Their function is critically dependent on a precise three-dimensional structure and accurate decoding capabilities, both of which are heavily influenced by a vast array of post-transcriptional modifications. Among these, 1-methylguanosine (m1G) is a conserved modification with profound implications for tRNA stability and translational fidelity. This technical guide provides an in-depth exploration of the biosynthesis, structural roles, and functional significance of m1G in tRNA. We will detail the enzymatic pathways responsible for its placement, its critical contributions to the tRNA tertiary structure and thermal stability, and its indispensable role in maintaining the translational reading frame. Furthermore, this guide will present established experimental methodologies for the analysis of m1G and discuss the implications of m1G dysregulation in disease, highlighting the enzymes of its pathway as promising targets for therapeutic intervention.

Introduction: The Epitranscriptomic Significance of tRNA Modifications

The fidelity of protein synthesis is paramount to cellular life. Transfer RNAs are the linchpins of this process, yet their simple primary sequence of nucleotides belies a complex reality. Following transcription, tRNAs undergo extensive chemical modifications, with an average of 13 modifications per molecule, making them the most heavily modified RNA species.[1] These modifications are not mere decorations; they are essential for virtually every aspect of tRNA life, from folding and stability to aminoacylation and accurate codon recognition.[2][3]

1-methylguanosine (m1G) is a positively charged, modified nucleoside found in tRNAs across all domains of life.[4] Its formation involves the addition of a methyl group to the N1 position of a guanine base.[4] This seemingly minor alteration has major consequences, most notably at two key positions within the tRNA structure: position 9 (m1G9) in the D-arm and, most critically, position 37 (m1G37), immediately 3' to the anticodon.[4][5] The loss of m1G, particularly m1G37, leads to catastrophic errors in translation, primarily through ribosomal frameshifting, resulting in reduced cell viability.[4][6] Understanding the multifaceted role of m1G is therefore essential for fields ranging from fundamental molecular biology to the development of novel therapeutics.

Biosynthesis of 1-Methylguanosine: A Tale of Two Enzyme Families

The methylation of guanosine at the N1 position is catalyzed by specific tRNA methyltransferases that utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[4] Interestingly, nature has evolved distinct enzyme families to catalyze this identical reaction at different positions and in different domains of life, a case of convergent evolution.[7]

2.1. The TrmD/Trm5 Family for m1G37 Formation

The formation of the crucial m1G37 modification is handled by two structurally and mechanistically distinct enzymes:

-

TrmD: Found in bacteria, TrmD is a unique methyltransferase characterized by a deep trefoil knot in its structure, which is essential for binding SAM.[8][9] TrmD is essential for the viability of many pathogenic bacteria, making it a prime target for the development of new antibiotics.[4][8]

-

Trm5: In archaea and eukaryotes, the orthologous enzyme is Trm5.[4] Despite catalyzing the same reaction, Trm5 enzymes are structurally unrelated to TrmD and belong to the Rossmann-fold methyltransferase family.[7][10]

The methylation reaction is highly specific, with enzymes like TrmD recognizing tRNAs that possess a 36GG37 sequence motif adjacent to the anticodon.[9] The binding of SAM induces a conformational change in the enzyme, enabling it to bind the tRNA substrate and position the G37 base for methyl transfer.[9]

2.2. The Trm10 Family for m1G9 Formation

The m1G modification is also found at position 9 in the D-arm of many eukaryotic tRNAs.[5] This modification is catalyzed by the Trm10 family of enzymes.[5][7] Trm10 and its homologs are phylogenetically distinct from both TrmD and Trm5, highlighting another instance of convergent evolution for m1G synthesis.[7] While the role of m1G9 is less dramatically defined than m1G37, it is thought to contribute to the overall structural stability of the tRNA core.

The Pivotal Role of m1G in tRNA Structure and Stability

Post-transcriptional modifications are critical for stabilizing the canonical L-shaped tertiary structure of tRNA.[11] The m1G modification contributes to this stability through several mechanisms.

3.1. Contribution to Tertiary Structure

The introduction of a methyl group at the N1 position of guanine creates a fixed positive charge on the purine ring.[4] This charge can participate in electrostatic interactions that stabilize the tRNA's three-dimensional fold. For instance, the m7G modification at position 46, which also introduces a positive charge, forms a tertiary base pair (m7G46-C13-G22) that is crucial for stabilizing the tRNA core.[11] While the specific interactions of m1G9 are still being fully elucidated, its location in the D-arm suggests a role in anchoring the D-loop and T-loop interaction, a cornerstone of the L-shape.

3.2. Enhancing Thermal Stability

Modifications are known to increase the melting temperature (Tm) of tRNA, making it more resistant to thermal denaturation. For example, the 2-thio modification at position 54 (s2U54) can increase the Tm of a tRNA by more than 3°C.[12] While specific quantitative data for m1G's sole contribution is complex to isolate due to the network of modifications, its role in stabilizing tertiary interactions inherently contributes to the overall thermal stability of the molecule. The loss of modifications often leads to a more flexible, and thus less stable, tRNA structure.

| Modification Example | Position | Effect on tRNA Melting Temperature (Tm) | Reference |

| m5s2U54 | T-loop | Increases Tm by >3°C | [12] |

| Ψ55 | T-loop | Controls structural rigidity, network-dependent effects | [11][13] |

| m1A58 | T-loop | Promotes C3'-endo sugar puckering, stabilizing T-loop | [13] |

| m1G37 | Anticodon Loop | Stabilizes anticodon loop structure, indirectly enhancing overall stability | [14] |

Table 1: Examples of tRNA modifications and their impact on thermal stability. The effect of a single modification is often context-dependent and part of a larger modification network.

Functional Consequences of m1G in Protein Synthesis

The most profound and well-documented role of m1G is its function in ensuring the accuracy and efficiency of translation, primarily through the m1G37 modification.

4.1. The Guardian of the Reading Frame

The primary function of m1G37 is to prevent +1 translational frameshifting.[4][6] This type of error is particularly common at slippery sequences, such as stretches of cytosines (CCC) read by tRNAPro.[14] In the absence of m1G37, the tRNA can slip forward by one base on the mRNA, leading to the synthesis of a non-functional, truncated protein.

The mechanism of prevention is twofold:

-

Steric Hindrance: The bulky methyl group and the positive charge of m1G37 act as a structural block, physically preventing the tRNA from shifting into the +1 frame.[4]

-

Stabilization of Codon-Anticodon Pairing: m1G37 reorganizes the structure of the anticodon loop, strengthening and stabilizing the correct codon-anticodon interaction in the ribosomal P-site.[14] This makes the correct "0-frame" pairing energetically more favorable than the slipped "+1-frame" pairing.[14]

The absence of m1G37 leads to a significant increase in frameshift errors, causing global disruption of protein synthesis and reduced cellular growth rates.[4][15]

4.2. Impact on Aminoacylation

While the primary role of m1G37 is in decoding, recent evidence suggests it also influences the preceding step of tRNA maturation: aminoacylation. Studies have shown that unmodified tRNAPro (lacking m1G37) is a less efficient substrate for its cognate aminoacyl-tRNA synthetase (ProRS).[10][16] This suggests that m1G37 may act as a positive identity element, ensuring that only properly modified, translation-ready tRNAs are charged with proline. This creates a quality control checkpoint, preventing error-prone, unmodified tRNAs from participating in protein synthesis.[10]

Experimental Methodologies for m1G Analysis

Studying tRNA modifications requires specialized techniques due to their chemical diversity and location within a structured RNA molecule.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used method for the sensitive and quantitative analysis of ribonucleosides.[1][17]

5.1. Protocol: Quantitative Analysis of m1G by LC-MS/MS

This protocol provides a generalized workflow for quantifying m1G levels from total cellular RNA.

Objective: To determine the relative abundance of m1G compared to canonical guanosine (G).

Principle: Total tRNA is isolated and purified from cells, then completely digested into individual nucleosides. These nucleosides are separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity for each nucleoside.[17][18]

Methodology:

-

RNA Isolation:

-

Harvest cells of interest (e.g., bacterial culture, mammalian tissue culture).

-

Extract total RNA using a phenol-chloroform based method (e.g., TRIzol) or a column-based kit (e.g., RNeasy) designed for small RNAs.

-

Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

-

tRNA Purification (Optional but Recommended):

-

For higher sensitivity, purify the tRNA fraction from total RNA. This can be achieved using affinity chromatography or size-exclusion HPLC.[1]

-

-

Enzymatic Digestion to Nucleosides:

-

To a 5-10 µg aliquot of purified tRNA (or total RNA), add a digestion master mix.

-

Master Mix Component Rationale:

-

Nuclease P1: A non-specific endonuclease that digests RNA into 5'-mononucleotides.

-

Bacterial Alkaline Phosphatase (BAP): Removes the 5'-phosphate to yield free nucleosides, which are required for LC-MS analysis.

-

Reaction Buffer: Provides optimal pH and ionic conditions (typically contains Tris-HCl and MgCl2).

-

-

Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion.

-

Stop the reaction by filtration through a 10 kDa molecular weight cutoff filter to remove the enzymes.

-

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture onto a reversed-phase HPLC column (e.g., a C18 column).

-

Separate the nucleosides using a gradient of two mobile phases (e.g., Mobile Phase A: aqueous ammonium acetate; Mobile Phase B: acetonitrile). The gradient allows for the separation of the highly polar nucleosides.

-

Elute the separated nucleosides directly into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for guanosine and 1-methylguanosine.

-

Guanosine (G): m/z 284.1 → 152.1

-

1-Methylguanosine (m1G): m/z 298.1 → 166.1

-

-

Self-Validation: The use of specific mass transitions for both parent and fragment ions provides a high degree of confidence in the identity of the detected compounds.

-

-

Data Analysis:

-

Integrate the peak areas for the G and m1G transitions from the resulting chromatograms.

-

Generate a standard curve using known concentrations of pure G and m1G nucleosides to ensure accurate quantification.

-

Calculate the abundance of m1G as a ratio relative to G (e.g., m1G/G ratio) to normalize for variations in sample loading.

-

Clinical Relevance: m1G in Disease and as a Therapeutic Target

Given the essentiality of m1G37 for translational fidelity and cell viability, the enzymes responsible for its synthesis represent compelling targets for drug development.

6.1. TrmD as an Antibacterial Target

The TrmD enzyme is essential for the growth of many bacterial pathogens, but it is absent in humans, who use the structurally distinct Trm5 enzyme.[4][8] This makes TrmD an ideal target for the development of novel antibiotics. An inhibitor that specifically targets the bacterial TrmD enzyme would disrupt protein synthesis and kill the bacteria with a low probability of off-target effects in the human host. The unique knotted structure of TrmD offers distinct pockets for the rational design of small-molecule inhibitors.

6.2. m1G and Cancer

Aberrant RNA modification patterns are increasingly being linked to human diseases, including cancer.[19] Dysregulation of tRNA methyltransferases can alter the expression of specific proteins by affecting the translation of codon-biased mRNAs, potentially promoting oncogenesis.[2][19] While the direct role of m1G dysregulation in cancer is an active area of research, other tRNA modifications like 7-methylguanosine (m7G) have been shown to play significant roles in tumor development by regulating tRNA stability and the translation of growth-promoting genes.[2][19] Elevated levels of modified nucleosides, including m1G, in the urine have also been explored as potential non-invasive biomarkers for certain types of cancer.[4]

Conclusion and Future Directions

1-methylguanosine is a small modification with a mighty impact. Its role extends from providing fundamental structural stability to tRNA to acting as a high-fidelity checkpoint in the complex machinery of protein synthesis. The discovery of distinct enzyme families for its synthesis underscores its ancient and indispensable role in biology. As a validated target for antibacterial drug development, the TrmD enzyme pathway holds significant clinical promise. Future research will continue to unravel the complex interplay between m1G and other tRNA modifications, explore the full extent of its role in regulating gene expression, and further exploit its potential for therapeutic intervention in both infectious diseases and cancer.

References

-

Hao, Z., et al. (2019). AtTrm5a catalyses 1-methylguanosine and 1-methylinosine formation on tRNAs and is important for vegetative and reproductive growth in Arabidopsis thaliana. Nucleic Acids Research. [Link]

-

Li, X. & Hou, Y. (2018). Codon-Specific Translation by m1G37 Methylation of tRNA. Frontiers in Microbiology. [Link]

-

Jackman, J.E., et al. (2003). Identification of the yeast gene encoding the tRNA m1G methyltransferase responsible for modification at position 9. RNA. [Link]

-

Oubel, H., et al. (2005). A primordial RNA modification enzyme: the case of tRNA (m1A) methyltransferase. Nucleic Acids Research. [Link]

-

Hao, Z., et al. (2018). AtTrm5a catalyses 1-methylguanosine and 1-methylinosine formation on tRNAs and is important for vegetative and reproductive growth in Arabidopsis thaliana. ResearchGate. [Link]

-

Oka, N., et al. (2018). 7-Methylguanosine Modifications in Transfer RNA (tRNA). International Journal of Molecular Sciences. [Link]

-

Wikipedia. (n.d.). N1-Methylguanosine. Wikipedia. [Link]

-

Hagervall, T.G., et al. (1990). 1-Methylguanosine deficiency of tRNA influences cognate codon interaction and metabolism in Salmonella typhimurium. Journal of Bacteriology. [Link]

-

Gao, Y., et al. (2024). Global and single-nucleotide resolution detection of 7-methylguanosine in RNA. Bio-protocol. [Link]

-

Wikipedia. (n.d.). Messenger RNA. Wikipedia. [Link]

-

Gamper, H.B., et al. (2021). Evolutionary repair reveals an unexpected role of the tRNA modification m1G37 in aminoacylation. Nucleic Acids Research. [Link]

-

CD Genomics. (n.d.). tRNA Modification Analysis by MS. CD Genomics. [Link]

-

Pan, T. (2024). tRNA modifications: greasing the wheels of translation and beyond. Nature Reviews Molecular Cell Biology. [Link]

-

Christian, T. & Hou, Y.M. (2017). TrmD: A Methyl Transferase for tRNA Methylation With m1G37. Subcellular Biochemistry. [Link]

-

He, Y., et al. (2025). N7-methylguanosine modification in cancers: from mechanisms to therapeutic potential. Journal of Hematology & Oncology. [Link]

-

Lorenz, C., et al. (2017). tRNA Modifications: Impact on Structure and Thermal Adaptation. Biomolecules. [Link]

-

Su, D., et al. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols. [Link]

-

Björk, G.R., et al. (1989). Prevention of translational frameshifting by the modified nucleoside 1-methylguanosine. Science. [Link]

-

Chen, C.I., et al. (2014). Examining the Gm18 and m1G Modification Positions in tRNA Sequences. Computational and Mathematical Methods in Medicine. [Link]

-

Su, D., et al. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. DSpace@MIT. [Link]

-

Begik, O., et al. (2023). Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing. Nature Biotechnology. [Link]

-

Shigi, N., et al. (2019). Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m2. Journal of Bacteriology. [Link]

-

Ochi, A., et al. (2015). Structural basis for methyl-donor–dependent and sequence-specific binding to tRNA substrates by knotted methyltransferase TrmD. PNAS. [Link]

-

Zhang, P., et al. (2026). Direct Cytoplasmic Transcription and Trimeric RBD Design Synergize to Enhance DNA Vaccine Potency Against SARS-CoV-2. International Journal of Molecular Sciences. [Link]

-

Zhang, F., et al. (2021). Full-Range Profiling of tRNA Modifications Using LC–MS/MS at Single-Base Resolution through a Site-Specific Cleavage Strategy. Analytical Chemistry. [Link]

-

Jackman Lab. (n.d.). RESEARCH. Jackman Lab. [Link]

-

Christian, T., et al. (2019). Crystal structure and catalytic mechanism of the essential m1G37 tRNA methyltransferase TrmD from Pseudomonas aeruginosa. RNA. [Link]

-

Wein, S., et al. (2019). LC-MS/MS analysis of human cellular tRNA. PRIDE Archive. [Link]

-

Thomas, J.M., et al. (2024). Modifications in the T arm of tRNA globally determine tRNA maturation, function, and cellular fitness. PNAS. [Link]

-

Li, X., et al. (2021). Loss of N-methylation of G37 in tRNA induces ribosome stalling and reprograms gene expression. eLife. [Link]

-

ResearchGate. (n.d.). Melting profile and melting temperature of tRNA(iMet) and tRNA(eMet). ResearchGate. [Link]

-

Gamper, H.B., et al. (2021). Evolutionary repair reveals an unexpected role of the tRNA modification m1G37 in aminoacylation. bioRxiv. [Link]

-

Christian, T., et al. (2018). Crystal structure and catalytic mechanism of the essential m1G37 tRNA methyltransferase TrmD from Pseudomonas aeruginosa. RNA. [Link]

-

Lorenz, C., et al. (2017). tRNA Modifications: Impact on Structure and Thermal Adaptation. MDPI. [Link]

Sources

- 1. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tRNA modifications: greasing the wheels of translation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N1-Methylguanosine - Wikipedia [en.wikipedia.org]

- 5. Identification of the yeast gene encoding the tRNA m1G methyltransferase responsible for modification at position 9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prevention of translational frameshifting by the modified nucleoside 1-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. TrmD: A Methyl Transferase for tRNA Methylation With m1G37 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. academic.oup.com [academic.oup.com]

- 11. 7-Methylguanosine Modifications in Transfer RNA (tRNA) [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Codon-Specific Translation by m1G37 Methylation of tRNA [frontiersin.org]

- 15. 1-Methylguanosine deficiency of tRNA influences cognate codon interaction and metabolism in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 19. N7-methylguanosine modification in cancers: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and structure of 1-methylguanosine.

An In-Depth Technical Guide to the Chemical Properties and Structure of 1-Methylguanosine (m¹G)

Introduction

1-Methylguanosine (m¹G) is a post-transcriptionally modified purine nucleoside, derived from the methylation of guanosine at the nitrogen-1 (N1) position of the guanine base.[1] This modification imparts a fixed positive charge on the purine ring, a feature that is fundamental to its diverse biological roles.[1] Predominantly found in transfer RNA (tRNA), m¹G is crucial for maintaining translational fidelity and ensuring the correct synthesis of proteins.[1][2] Beyond its canonical role in tRNA, m¹G is also present in other RNA species and has garnered significant attention as a non-invasive biomarker for monitoring cell turnover and detecting malignancies.[3][4] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, biological significance, and analytical methodologies related to 1-methylguanosine, tailored for researchers and professionals in drug development and the life sciences.

Section 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and physical characteristics of m¹G is essential for appreciating its function and for developing analytical and therapeutic strategies.

Chemical Identity

-

IUPAC Name: 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one[1][5]

-

Common Synonyms: N1-Methylguanosine, m¹G, 1-methyl-guanosine[1][5]

Core Structural Features

1-Methylguanosine is composed of a ribose sugar linked to a methylated guanine base. The defining feature is the methyl group attached to the N1 position of the purine ring. This methylation prevents the typical Watson-Crick base pairing observed with unmodified guanosine and introduces a permanent positive charge, making the nucleoside a stable cation under physiological conditions.[1] This positive charge is not delocalized and plays a direct role in electrostatic interactions that stabilize RNA structures and their interactions with the ribosomal machinery.[1]

Physicochemical Data

The key physicochemical properties of 1-methylguanosine are summarized in the table below, providing essential data for experimental design and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N₅O₅ | [1] |

| Molar Mass | 297.27 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water. Soluble in DMF, DMSO, and PBS (pH 7.2) at 1 mg/mL. | [1][4] |

| UV Absorption (λmax) | 257 nm | [4] |

Section 2: Spectroscopic Profile

Spectroscopic analysis is fundamental to the identification and characterization of m¹G in both pure and biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement and chemical environment of the m¹G molecule. The following table lists proton (¹H) NMR chemical shifts recorded in H₂O.

| Proton Assignment | Chemical Shift (ppm) |

| H-8 | 7.99 |

| H-1' | 5.89 |

| H-2' | 4.74 |

| H-3' | 4.42 |

| H-4' | 4.22 |

| H-5', H-5'' | 3.88, 3.82 |

| N1-CH₃ | 3.45 |

| Data sourced from the Human Metabolome Database (HMDB) via PubChem.[5] |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for the detection and quantification of m¹G. High-resolution MS provides precise mass information, confirming the elemental composition.

| Mass Spectrometry Parameter | Value |

| Monoisotopic Mass | 297.1073 Da |

| [M+H]⁺ (Protonated Molecule) | 298.1151 Da |

| Primary Product Ion | 166 Da (corresponding to the methylated guanine base) |

| Data sourced from the Modomics database.[6] |

Section 3: Biological Synthesis and Function

The biological relevance of m¹G is intrinsically linked to its enzymatic synthesis and its critical role in the process of protein translation.

Biosynthesis Pathway

1-methylguanosine is synthesized post-transcriptionally through the enzymatic transfer of a methyl group from the universal methyl donor, S-adenosyl methionine (SAM), to a specific guanosine residue within an RNA molecule.[1] This reaction is catalyzed by a class of enzymes known as tRNA (guanine-N1)-methyltransferases.

-

In bacteria , this function is performed by the enzyme TrmD . The essential nature of TrmD for the viability of many bacterial species makes it a compelling target for the development of novel antibiotics.[1]

-

In archaea and eukaryotes , the orthologous enzyme responsible for m¹G formation is Trm5 .[1][7][8]

Caption: Enzymatic synthesis of m¹G from guanosine in tRNA.

Role in tRNA and Translation Fidelity

The most well-characterized function of m¹G is at position 37 (m¹G37) of tRNA, immediately adjacent to the 3' end of the anticodon.[1][9] This modification is critical for maintaining the accuracy of protein synthesis. The fixed positive charge and steric bulk of the N1-methyl group stabilize the codon-anticodon interaction within the ribosome, acting as a "reading frame bumper" to prevent +1 frameshift errors during translation.[1] The absence of the m¹G37 modification can lead to significant translational inaccuracies, a global reduction in protein production, and diminished cell viability.[1][9]

Function in Other RNA Species

Recent studies have also identified m¹G in messenger RNA (mRNA).[3] Unlike its stabilizing role in tRNA, the presence of m¹G within an mRNA codon can impede the progression of the ribosome, thereby modulating translation elongation in a position-dependent manner.[3] This suggests a broader regulatory role for m¹G in gene expression beyond its function in tRNA.

Section 4: Clinical and Diagnostic Significance

The metabolic turnover of RNA releases modified nucleosides, including m¹G, into the bloodstream, which are subsequently excreted in the urine. This process forms the basis of m¹G's utility as a clinical biomarker.

1-Methylguanosine as a Cancer Biomarker

Cancer cells are characterized by accelerated proliferation and metabolic rates, leading to increased turnover of all cellular components, including tRNA. Consequently, elevated levels of m¹G in the urine of patients have been correlated with the presence of malignant tumors.[1][4] This has established urinary m¹G as a promising, non-invasive biomarker for cancer detection and for monitoring disease progression or response to therapy.[4]

Section 5: Experimental Methodologies

Accurate detection and quantification of m¹G are crucial for both basic research and clinical applications. This section outlines a standard protocol for its analysis and a method for its incorporation into synthetic RNA.

Protocol: Quantification of m¹G in RNA via LC-MS/MS

This protocol describes a robust method for quantifying m¹G levels in total RNA samples, adapted from established methodologies.[3]

Step 1: RNA Purification

-

Isolate total RNA from the biological sample of interest using a standard Trizol or column-based purification method.

-

Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis. High-quality, intact RNA is critical for accurate quantification.

Step 2: Enzymatic Digestion to Nucleosides

-

In a sterile microfuge tube, combine 1-5 µg of total RNA with a digestion buffer (e.g., containing 10 mM Tris-HCl).

-

Add Nuclease P1 (to digest RNA into nucleotide monophosphates) and incubate at 37°C for 2 hours.

-

Add Bacterial Alkaline Phosphatase (to dephosphorylate the mononucleotides into nucleosides) and a suitable buffer (e.g., NH₄HCO₃). Incubate at 37°C for an additional 2 hours.

-

Terminate the reaction by filtering the sample through a 10 kDa molecular weight cutoff filter to remove the enzymes.

Step 3: LC-MS/MS Analysis

-

Inject the resulting nucleoside mixture into a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

Separate the nucleosides using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with ammonium acetate and acetonitrile).

-

Quantify m¹G using Multiple Reaction Monitoring (MRM) mode on the MS/MS. This involves monitoring the specific transition from the protonated parent ion (m/z 298.1) to the characteristic product ion of the methylated guanine base (m/z 166.1).

-

Use a standard curve generated from a pure m¹G standard to determine the absolute concentration in the sample.

Caption: Experimental workflow for LC-MS/MS quantification of m¹G.

In Vitro Synthesis of m¹G-containing RNA

To study the functional impact of m¹G, it can be incorporated into RNA transcripts in vitro.

This is achieved by performing a standard in vitro transcription reaction using a DNA template, RNA polymerase (e.g., T7), and a mixture of the four standard nucleoside triphosphates (ATP, CTP, UTP, GTP), supplemented with N1-Methylguanosine-5'-Triphosphate (N1-meGTP) .[10] The polymerase will incorporate N1-meGTP at positions where guanosine would normally be added, resulting in an RNA molecule containing the m¹G modification.[10] The ratio of N1-meGTP to GTP can be adjusted to control the frequency of incorporation.

Conclusion

1-Methylguanosine is more than a simple methylated nucleoside; it is a critical modulator of RNA function with profound implications for cellular viability and human health. Its unique chemical structure, defined by a fixed positive charge, underpins its essential role in ensuring the fidelity of protein synthesis. Furthermore, its utility as a urinary biomarker highlights a direct link between fundamental RNA biology and clinical diagnostics. As research continues to unravel the complexities of the epitranscriptome, the significance of modifications like m¹G in gene regulation, disease pathogenesis, and as targets for therapeutic intervention will undoubtedly expand.

References

-

N1-Methylguanosine. Wikipedia.[Link]

-

1-Methylguanosine. PubChem, National Center for Biotechnology Information.[Link]

-

Molecular Basis Of Inheritance. National Council of Educational Research and Training (NCERT).[Link]

-

Global and single-nucleotide resolution detection of 7-methylguanosine in RNA. Taylor & Francis Online.[Link]

-

AtTrm5a catalyses 1-methylguanosine and 1-methylinosine formation on tRNAs and is important for vegetative and reproductive growth in Arabidopsis thaliana. PubMed, National Center for Biotechnology Information.[Link]

-

AtTrm5a catalyses 1-methylguanosine and 1-methylinosine formation on tRNAs and is important for vegetative and reproductive growth in Arabidopsis thaliana. ResearchGate.[Link]

-

Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors. ACS Publications.[Link]

-

The Great Potential of DNA Methylation in Triple-Negative Breast Cancer: From Biological Basics to Clinical Application. MDPI.[Link]

-

1-Methylguanosine deficiency of tRNA influences cognate codon interaction and metabolism in Salmonella typhimurium. PubMed, National Center for Biotechnology Information.[Link]

-

Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation. Royal Society of Chemistry.[Link]

-

1-methylguanosine (m1G). Modomics - A Database of RNA Modifications.[Link]

Sources

- 1. N1-Methylguanosine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 1-Methylguanosine | C11H15N5O5 | CID 96373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Modomics - A Database of RNA Modifications [genesilico.pl]

- 7. AtTrm5a catalyses 1-methylguanosine and 1-methylinosine formation on tRNAs and is important for vegetative and reproductive growth in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1-Methylguanosine deficiency of tRNA influences cognate codon interaction and metabolism in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

An In-depth Technical Guide to 1-methylguanosine (m1G) Metabolism and Cellular Turnover

This guide provides a comprehensive technical overview of the metabolism and cellular turnover of 1-methylguanosine (m1G), a critical modified nucleoside. Tailored for researchers, scientists, and professionals in drug development, this document delves into the enzymatic machinery, functional implications, and analytical methodologies pertinent to m1G, while also exploring its emerging role as a clinical biomarker.

The Biochemical Identity and Significance of 1-methylguanosine (m1G)

1-methylguanosine (m1G) is a post-transcriptionally modified nucleoside derived from guanosine.[1] The addition of a methyl group at the N1 position of the guanine base introduces a fixed positive charge to the purine ring.[1] This seemingly subtle modification has profound implications for the structure and function of RNA molecules, particularly transfer RNA (tRNA).[1][2] The primary role of m1G is to ensure translational fidelity by preventing frameshift errors during protein synthesis.[2][3] Its presence, most notably at position 37 (m1G37) in the anticodon loop of specific tRNAs, stabilizes the codon-anticodon interaction, thereby maintaining the correct reading frame.[1][3] The absence of m1G can lead to significant reductions in protein output and decreased cell viability.[1]

The Enzymatic Synthesis of 1-methylguanosine: A Tale of Two Methyltransferases

The biosynthesis of m1G is a highly conserved process across all domains of life, catalyzed by a specific class of S-adenosyl-L-methionine (SAM)-dependent tRNA methyltransferases.[1]

Bacterial Pathway: The Essential Role of TrmD

In bacteria, the formation of m1G37 is catalyzed by the enzyme TrmD (tRNA (guanine-37)-methyltransferase).[1] TrmD is essential for the viability of many bacterial species, making it an attractive target for the development of novel antibiotics.[1]

Eukaryotic and Archaeal Pathway: The Trm5 Family of Enzymes

In eukaryotes and archaea, the orthologous enzyme responsible for m1G37 synthesis is Trm5.[1][4] While catalyzing the same reaction, Trm5 enzymes exhibit significant structural and mechanistic differences from their bacterial TrmD counterparts.[1] In addition to its canonical role in tRNA modification, a Trm5 homolog in Arabidopsis thaliana, AtTRM5a, has been shown to be localized to the nucleus and is crucial for both vegetative and reproductive growth.[4][5]

The fundamental reaction for m1G synthesis is as follows:

Caption: Biosynthesis of 1-methylguanosine (m1G) via tRNA methyltransferases.

Cellular Turnover and Degradation: The Life Cycle of m1G-containing RNA

The cellular concentration of m1G is a dynamic equilibrium between its synthesis within RNA molecules and the degradation of these RNAs, followed by the catabolism and excretion of the resulting modified nucleoside.

Degradation of m1G-containing RNA

The turnover of tRNA, the primary reservoir of m1G, is a critical aspect of cellular homeostasis. In mammalian cells, the half-life of tRNA is approximately one to two days.[6] Hypomodified tRNAs, including those lacking the m7G modification, are targeted for degradation through the rapid tRNA decay (RTD) pathway.[7] This process is initiated by the 5'→3' exonuclease XRN2 in mammals.[8] While the RTD pathway has been extensively studied for m7G-deficient tRNAs, it is plausible that a similar quality control mechanism exists for tRNAs lacking the crucial m1G modification, leading to their accelerated degradation. Eukaryotic cells employ various ribonucleases, including endonucleases and exonucleases, to degrade RNA molecules.[1]

Catabolism and Excretion of 1-methylguanosine

Following the degradation of m1G-containing RNA, the resulting 1-methylguanosine mononucleotides are likely dephosphorylated to yield the free nucleoside, 1-methylguanosine. Unlike canonical nucleosides, modified nucleosides such as m1G are generally not salvaged and reincorporated into new RNA molecules. Instead, they are considered metabolic end-products and are excreted from the cell and ultimately from the body, primarily through urine.[1][9]

The metabolic fate of a similar modified nucleoside, 1-methyladenosine, involves deamination by adenosine deaminase to 1-methylinosine, which is then cleaved by nucleoside phosphorylase to 1-methylhypoxanthine before excretion.[10] While the specific enzymatic pathway for m1G catabolism is not as well-defined, it is likely to undergo analogous enzymatic conversions before being cleared from the body.

Caption: Cellular turnover of 1-methylguanosine (m1G).

Functional Roles of 1-methylguanosine Beyond Translational Fidelity

While the primary function of m1G37 in tRNA is to prevent translational frameshifting, emerging evidence suggests broader roles for this modification.

Regulation of Gene Expression

The modification status of tRNA can influence the efficiency of translation of specific codons, thereby providing a layer of gene expression regulation.[2] Deficiencies in m1G can lead to ribosome stalling at specific codons, impacting the synthesis of proteins crucial for various cellular pathways.[7]

Presence in Other RNA Species

Although most prominently studied in tRNA, m1G has also been detected in other RNA species, including messenger RNA (mRNA) and ribosomal RNA (rRNA).[11][12] The enzymatic machinery and functional consequences of m1G in these contexts are areas of active investigation. The presence of m1G in mRNA has been shown to impede amino acid addition during translation in a position-dependent manner.[11]

Analytical Methodologies for the Study of 1-methylguanosine

The accurate detection and quantification of m1G are essential for understanding its metabolism and biological roles. Several powerful analytical techniques are employed for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of modified nucleosides.[13][14] This technique offers high sensitivity and specificity, allowing for the precise measurement of m1G levels in complex biological matrices such as urine, cell lysates, and enzymatic digests of RNA.

Table 1: Key Parameters for LC-MS/MS Analysis of 1-methylguanosine

| Parameter | Description |

| Sample Preparation | Urine samples are typically diluted with an organic solvent (e.g., acetonitrile) and centrifuged to precipitate proteins. RNA samples are enzymatically hydrolyzed to nucleosides. |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar analytes like m1G. |

| Mass Spectrometry | Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for m1G. |

| Quantification | Stable isotope-labeled internal standards are used to correct for matrix effects and variations in instrument response, ensuring accurate quantification. |

In Vitro Methyltransferase Assays

To characterize the activity of m1G methyltransferases like TrmD and Trm5, in vitro assays are employed. These assays typically utilize a radiolabeled methyl donor, S-adenosyl-L-[methyl-³H]methionine (³H-SAM), and a tRNA substrate.[11][15][16] The incorporation of the radiolabeled methyl group into the tRNA is then measured, providing a direct assessment of enzyme activity.

Experimental Protocol: In Vitro tRNA Methyltransferase Assay

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified TrmD or Trm5 enzyme, a suitable buffer (e.g., Tris-HCl with MgCl₂), the tRNA substrate (either total tRNA or a specific in vitro transcribed tRNA), and ³H-SAM.[15][16]

-

Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the enzyme (e.g., 37°C for eukaryotic enzymes).[5]

-

-

Reaction Termination and tRNA Precipitation:

-

Stop the reaction by adding a solution to precipitate the tRNA, such as cold trichloroacetic acid (TCA).

-

Collect the precipitated tRNA on a filter membrane and wash thoroughly to remove unincorporated ³H-SAM.

-

-

Quantification of Methylation:

-

Measure the radioactivity incorporated into the tRNA using a scintillation counter.

-

The amount of incorporated radioactivity is directly proportional to the methyltransferase activity.

-

Caption: Workflow for an in vitro tRNA methyltransferase assay.

Clinical Significance of 1-methylguanosine: An Emerging Biomarker

The excretion of modified nucleosides in urine reflects the whole-body turnover of RNA and has garnered significant interest as a source of non-invasive biomarkers for various diseases.

Cancer

Elevated levels of urinary modified nucleosides, including m1G, have been associated with various types of cancer.[1] This is attributed to the increased rate of RNA turnover in rapidly proliferating cancer cells. Aberrant DNA methylation is a hallmark of breast cancer, and the analysis of modified nucleosides in bodily fluids holds promise for early diagnosis and monitoring of the disease.[17]

Neurodegenerative Diseases

Recent studies have begun to explore the role of modified nucleosides in neurodegenerative disorders. For instance, altered levels of urinary modified nucleosides have been observed in patients with Parkinson's disease, suggesting disturbances in purine metabolism and neuroinflammation.[13] The link between m1G and specific neurological conditions is an area that warrants further investigation.

Future Directions and Concluding Remarks

The study of 1-methylguanosine metabolism and turnover is a rapidly evolving field. While significant progress has been made in understanding its biosynthesis and fundamental roles in tRNA, many questions remain. Future research will likely focus on elucidating the complete catabolic pathway of m1G, identifying the full spectrum of m1G-containing RNAs and their specific methyltransferases, and further validating the clinical utility of m1G as a biomarker for a range of diseases. A deeper understanding of the regulation of m1G methyltransferases could also open new avenues for therapeutic intervention, particularly in the context of infectious diseases and cancer.

References

-

AtTrm5a catalyses 1-methylguanosine and 1-methylinosine formation on tRNAs and is important for vegetative and reproductive growth in Arabidopsis thaliana. (2019). PubMed. [Link]

-

The Great Potential of DNA Methylation in Triple-Negative Breast Cancer: From Biological Basics to Clinical Application. (n.d.). MDPI. [Link]

-

Messenger RNA. (n.d.). Wikipedia. [Link]

-

AtTrm5a catalyses 1-methylguanosine and 1-methylinosine formation on tRNAs and is important for vegetative and reproductive growth in Arabidopsis thaliana. (2018). ResearchGate. [Link]

-

1-Methylguanosine in place of Y base at position 37 in phenylalanine tRNA is responsible for its shiftiness in retroviral ribosomal frameshifting. (2001). PubMed. [Link]

-

In-Vitro protein methylation assay using 3H-SAM. (2018). Bio-protocol. [Link]

-

LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. (n.d.). PMC - PubMed Central. [Link]

-

The turnover of tRNAs microinjected into animal cells. (n.d.). PMC - NIH. [Link]

-

Diversity in mechanism and function of tRNA methyltransferases. (2015). PMC - NIH. [Link]

-

Urine metabolomic analysis to detect metabolites associated with the development of contrast induced nephropathy. (n.d.). NIH. [Link]

-

Prevention of translational frameshifting by the modified nucleoside 1-methylguanosine. (1989). PubMed. [Link]

-

N1-Methylguanosine. (n.d.). Wikipedia. [Link]

-

Selective Enzymatic Demethylation of N2 ,N2 -Dimethylguanosine in RNA and Its Application in High-Throughput tRNA Sequencing. (2017). PubMed. [Link]

-

In vitro histone methyltransferase assay. (n.d.). SciSpace. [Link]

-

Natural Science Pathways of tRNA turnover in eukaryotic cells. (n.d.). Biblioteka Nauki. [Link]

-

Mechanism of tRNA-mediated +1 ribosomal frameshifting. (2018). PNAS. [Link]

-

Identification of N7-methylguanosine-related miRNAs as potential biomarkers for prognosis and drug response in breast cancer. (2024). PubMed. [Link]

-

Structural and evolutionary insights into ribosomal RNA methylation. (2018). ResearchGate. [Link]

-

Development and validation of a rapid LC–MS/MS method for determination of methylated nucleosides and nucleobases in urine. (n.d.). Request PDF - ResearchGate. [Link]

-

The mammalian rapid tRNA decay pathway is critical for N⁷-methylguanosine-hypomodified tRNA degradation under physiological conditions. (2025). bioRxiv. [Link]

-

Methylated nucleosides in tRNA and tRNA methyltransferases. (n.d.). Frontiers. [Link]

-

Diversity in mechanism and function of tRNA methyltransferases. (n.d.). ResearchGate. [Link]

-

New archaeal methyltransferases forming 1-methyladenosine or 1-methyladenosine and 1-methylguanosine at position 9 of tRNA. (n.d.). Nucleic Acids Research | Oxford Academic. [Link]

-

Metabolomic Investigation of Blood and Urinary Amino Acids and Derivatives in Patients with Type 2 Diabetes Mellitus and Early Diabetic Kidney Disease. (2023). MDPI. [Link]

-

Quantities of individual aminoacyl-tRNA families and their turnover in Escherichia coli. (n.d.). NIH. [Link]

-

Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. (2019). PubMed. [Link]

-

Mechanisms of translational reading frame maintenance. (n.d.). eScholarship.org. [Link]

-

The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019). Unknown Source. [Link]

-

In Vitro Histone Methyltransferase Assay. (n.d.). PMC - NIH. [Link]

-

Perturbation of METTL1-mediated tRNA N7- methylguanosine modification induces senescence and aging. (2024). PubMed. [Link]

-

Metabolism of 1-methyladenosine. (1987). PubMed. [Link]

-

With Age, Synaptic Protein Turnover Stalls, Choking Microglia. (2026). ALZFORUM. [Link]

-

Promising new biomarkers linked to early diagnosis of breast cancer. (2014). ScienceDaily. [Link]

-

Stereochemical mechanisms of tRNA methyltransferases. (n.d.). PMC - NIH. [Link]

-

Ribosomal frameshifting and transcriptional slippage: From genetic steganography and cryptography to adventitious use. (n.d.). PubMed Central. [Link]

-

Aberrantly Methylated DNA as a Biomarker in Breast Cancer. (2013). PubMed. [Link]

-

Metabolism and Physiological Effects of 1-Methylhistidine (Homo sapiens). (2023). PathBank. [Link]

-

Chemical biology and medicinal chemistry of RNA methyltransferases. (n.d.). Oxford Academic. [Link]

-

Analysis of microRNA turnover in mammalian cells following Dicer1 ablation. (n.d.). Nucleic Acids Research | Oxford Academic. [Link]

-

Chapter 5 -Molecular Basis Of Inheritance. (n.d.). NCERT. [Link]

-

Targeting human urinary metabolome by LC–MS. (n.d.). e-Repositori UPF. [Link]

-

Assay Development for Histone Methyltransferases. (n.d.). Reaction Biology. [Link]

-

7-Methylguanosine Modifications in Transfer RNA (tRNA). (2018). MDPI. [Link]

-

8-Hydroxy-2'-deoxyguanosine as a Discriminatory Biomarker For Early Detection of Breast Cancer. (n.d.). ResearchGate. [Link]

Sources

- 1. Messenger RNA - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Methylated nucleosides in tRNA and tRNA methyltransferases [frontiersin.org]

- 3. Prevention of translational frameshifting by the modified nucleoside 1-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AtTrm5a catalyses 1-methylguanosine and 1-methylinosine formation on tRNAs and is important for vegetative and reproductive growth in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The turnover of tRNAs microinjected into animal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perturbation of METTL1-mediated tRNA N7- methylguanosine modification induces senescence and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mammalian rapid tRNA decay pathway is critical for N⁷-methylguanosine-hypomodified tRNA degradation under physiological conditions | bioRxiv [biorxiv.org]

- 9. PathBank [pathbank.org]

- 10. Metabolism of 1-methyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In-Vitro protein methylation assay using 3H-SAM [bio-protocol.org]

- 16. mdanderson.org [mdanderson.org]

- 17. Aberrantly methylated DNA as a biomarker in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust LC-MS/MS Protocol for the Precise Quantification of 1-Methylguanosine in Human Urine

Introduction

1-methylguanosine (m1G) is a modified nucleoside that results from the methylation of guanosine. It is a component of transfer RNA (tRNA) and ribosomal RNA (rRNA), and its levels in biological fluids, such as urine, can serve as a biomarker for various physiological and pathological states, including certain types of cancer and metabolic disorders.[1][2] The accurate and precise quantification of m1G is therefore of significant interest in clinical and translational research. This application note provides a detailed, field-proven protocol for the quantification of 1-methylguanosine in human urine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to be robust, sensitive, and specific, making it suitable for high-throughput analysis in a research or clinical setting.

The core of this method relies on the exceptional selectivity and sensitivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[2] This technique allows for the specific detection and quantification of the target analyte even in a complex biological matrix like urine. To ensure the highest level of accuracy, this protocol incorporates the use of a stable isotope-labeled internal standard.[3]

Experimental Workflow Overview

The overall workflow for the quantification of 1-methylguanosine from urine samples is depicted in the diagram below. This multi-step process is designed to ensure the removal of interfering matrix components and the accurate measurement of the analyte.

Figure 1: Overall experimental workflow for the quantification of 1-methylguanosine.

Materials and Reagents

-

1-methylguanosine (analytical standard)

-

¹³C₅,¹⁵N₂-1-methylguanosine (stable isotope-labeled internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human urine (drug-free, for calibration standards and quality controls)

Protocol Part 1: Sample Preparation

The objective of the sample preparation step is to remove proteins and other high molecular weight interferences from the urine matrix that could interfere with the LC-MS/MS analysis. A simple protein precipitation method is employed for its efficiency and reproducibility.[1][4]

Step-by-Step Protocol:

-

Sample Thawing and Pre-treatment:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 10 seconds to ensure homogeneity.

-

Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any particulate matter.[1]

-

-

Internal Standard Spiking:

-

Prepare a working solution of the stable isotope-labeled internal standard (¹³C₅,¹⁵N₂-1-methylguanosine) in 50% methanol/water.

-

To 100 µL of the supernatant from the pre-treated urine sample, add 10 µL of the internal standard working solution. The final concentration of the internal standard should be in the mid-range of the calibration curve.

-

-

Protein Precipitation:

-

To the 110 µL mixture from the previous step, add 400 µL of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 3 minutes.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[5]

-

-

Supernatant Collection:

-

Carefully collect the supernatant without disturbing the protein pellet.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol Part 2: LC-MS/MS Analysis

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of 1-methylguanosine. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for its superior retention of polar analytes like m1G.[4]

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting |

| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 95% B; 1-5 min: 95-50% B; 5-5.1 min: 50-95% B; 5.1-8 min: 95% B |

Mass Spectrometry (MS) Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following Multiple Reaction Monitoring (MRM) transitions should be used for the quantification of 1-methylguanosine and its internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-methylguanosine | 298.1 | 166.1 | 25 |

| ¹³C₅,¹⁵N₂-1-methylguanosine (IS) | 305.1 | 171.1 | 25 |

Note: The exact collision energies may need to be optimized for the specific instrument being used.

The rationale for selecting the 298.1 -> 166.1 transition for 1-methylguanosine is based on the fragmentation of the glycosidic bond, where the precursor ion represents the protonated molecule [M+H]⁺ and the product ion corresponds to the protonated 1-methylguanine base.[6]

Protocol Part 3: Method Validation

A comprehensive validation of the analytical method is crucial to ensure the reliability of the results. The validation should be performed according to the guidelines of regulatory bodies such as the European Medicines Agency (EMA) or the US Food and Drug Administration (FDA).[4]

Key Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |

| Matrix Effect | Assessed to ensure it is within acceptable limits and compensated for by the IS |

| Stability | Analyte stability demonstrated under various storage and processing conditions |

Data Interpretation and Quality Control

The concentration of 1-methylguanosine in the urine samples is determined by constructing a calibration curve. This is achieved by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the nominal concentration of the calibration standards. The concentration of the analyte in the unknown samples is then calculated from the regression equation of the calibration curve.

To ensure the quality of the data, quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run. The results of the QC samples must fall within the pre-defined acceptance criteria for the run to be considered valid.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape | Incompatible reconstitution solvent | Ensure the reconstitution solvent matches the initial mobile phase composition. |

| Low Sensitivity | Suboptimal MS parameters | Optimize collision energy and other source parameters. |

| Matrix suppression | Evaluate and minimize matrix effects; consider a more rigorous sample cleanup. | |

| High Variability | Inconsistent sample preparation | Ensure precise and consistent pipetting and processing steps. |

| Contamination | Use clean glassware and high-purity solvents. |

Conclusion

This application note provides a comprehensive and robust LC-MS/MS protocol for the quantification of 1-methylguanosine in human urine. By following the detailed steps for sample preparation, instrumental analysis, and method validation, researchers can obtain accurate and reliable data for their studies. The use of a stable isotope-labeled internal standard and a well-validated method ensures the integrity and reproducibility of the results, making this protocol a valuable tool for biomarker research and drug development.

References

-

Giebułtowicz, J., et al. (2020). LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. Molecules, 25(21), 5036. Available at: [Link]

-

Giebułtowicz, J., et al. (2019). Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. Journal of Chromatography B, 1128, 121775. Available at: [Link]

-

Chen, Y., et al. (2022). LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer. Frontiers in Oncology, 12, 938833. Available at: [Link]

-

LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

-

Durairaj, A., et al. (2014). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Journal of Visualized Experiments, (86), e51423. Available at: [Link]

-

Kellner, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 38. Available at: [Link]

-

MODOMICS: A Database of RNA Modifications. 1-methylguanosine (m1G). Available at: [Link]

-

PubChem. 1-Methylguanosine. Available at: [Link]

-

Kellner, S., et al. (2014). Profiling of RNA modifications by multiplexed stable isotope labelling. Chemical Communications, 50(26), 3433-3435. Available at: [Link]

Sources

- 1. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]

- 6. Modomics - A Database of RNA Modifications [genesilico.pl]

Application Notes: 1-Methylguanosine (m1G) as a High-Value Biomarker for Cellular Turnover

Introduction: The Significance of Modified Nucleosides

Cellular homeostasis is a dynamic balance between proliferation, differentiation, and apoptosis. A key feature of this process is the constant turnover of cellular components, including nucleic acids. Transfer RNA (tRNA) molecules are essential for protein synthesis and are the most heavily modified class of RNA, containing a diverse array of over 100 different modified nucleosides.[1][2] These modifications are critical for tRNA structure, stability, and function.[1][2][3][4]

When cells, particularly rapidly dividing cells, undergo turnover, their RNA is degraded. The resulting modified nucleosides are not recycled into new nucleic acid chains via salvage pathways.[5] Instead, they are released from the cell and ultimately excreted, primarily in the urine.[6][7] This physiological process forms the basis of their use as biomarkers. In states of accelerated cell turnover, such as cancer, inflammation, or exposure to certain toxins, the rate of RNA degradation increases, leading to a corresponding rise in the urinary excretion of these modified nucleosides.[5][6][7][8]

1-Methylguanosine (m1G): A Specific Indicator of tRNA Metabolism

1-Methylguanosine (m1G) is a post-transcriptionally modified nucleoside derived from guanosine.[6] The methylation occurs at the N1 position of the guanine base and is catalyzed by tRNA methyltransferase enzymes (Trm5 in eukaryotes and TrmD in bacteria) using S-adenosyl methionine (SAM) as the methyl donor.[6] This modification is typically found at position 37 in the anticodon loop of tRNAs that read codons for proline and leucine, where it plays a crucial role in preventing frameshift errors during protein synthesis.[6][9]

Because m1G is a component of tRNA, its concentration in biological fluids directly reflects the rate of tRNA degradation.[7] Elevated levels of urinary m1G have been reported in patients with various malignancies, including breast, lung, and renal cell carcinomas, often correlating with tumor stage and progression.[6] This makes m1G a highly promising, non-invasive biomarker for monitoring disease activity, therapeutic response, and early cancer detection.[7][8]

Biochemical Pathway: Origin of 1-Methylguanosine

The diagram below illustrates the pathway from tRNA synthesis to the excretion of 1-methylguanosine, highlighting its origin as a product of cellular turnover.

Caption: Origin of urinary 1-methylguanosine from tRNA turnover.

Quantitative Analysis of 1-Methylguanosine

The gold-standard for the accurate and sensitive quantification of m1G in biological matrices is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers superior selectivity and sensitivity compared to older methods like HPLC with UV detection.[10]

Principle of the Assay

The method involves the extraction of m1G from the biological matrix (e.g., urine), followed by chromatographic separation and detection by mass spectrometry. An isotopically labeled internal standard (e.g., 1-methylguanosine-¹³C,¹⁵N₂) is spiked into the sample at the beginning of the workflow to account for any variability in sample preparation and instrument response. Quantification is achieved by comparing the peak area ratio of the analyte (m1G) to the internal standard against a calibration curve prepared with known concentrations of m1G.

Typical Concentration Ranges

The following table summarizes approximate m1G concentrations found in human urine. It is critical for each laboratory to establish its own reference ranges. Values are typically normalized to creatinine to account for variations in urine dilution.

| Population | m1G Concentration (nmol/µmol creatinine) | Source |

| Healthy Adults | 1.0 - 4.0 | [7] |

| Cancer Patients | Significantly Elevated (e.g., >5.0) | [6][7] |

Experimental Protocol: Quantification of m1G in Human Urine by LC-MS/MS

This protocol provides a robust method for the determination of 1-methylguanosine in urine.

Materials and Reagents

-

1-Methylguanosine (m1G) analytical standard

-

1-Methylguanosine-¹³C,¹⁵N₂ (or other suitable stable isotope-labeled internal standard)

-

LC-MS grade water, acetonitrile, and methanol

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

-

Urine samples (stored at -80°C)

-

Creatinine assay kit

Workflow Overview

Caption: LC-MS/MS workflow for urinary 1-methylguanosine analysis.

Step-by-Step Methodology

A. Creatinine Measurement

-

Prior to sample processing, determine the creatinine concentration in an aliquot of each urine sample using a validated commercial assay kit. This is essential for normalization.

B. Sample Preparation

-

Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex for 15 seconds. Centrifuge at 4,000 x g for 5 minutes to pellet any sediment.

-

Transfer 100 µL of the clear supernatant to a clean microcentrifuge tube.

-

Add 10 µL of the internal standard (IS) working solution (e.g., 1 µg/mL 1-methylguanosine-¹³C,¹⁵N₂). Vortex briefly.

-

Rationale: The IS is added early to control for analyte loss during all subsequent extraction and handling steps.

-

-

Dilution and Acidification: Add 900 µL of 0.1% formic acid in water. Vortex. This step dilutes the matrix and adjusts the pH for optimal SPE binding.

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

-

Load the entire 1 mL sample onto the cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the m1G and IS with 1 mL of 5% ammonium hydroxide in methanol.

-

Rationale: SPE is a critical step to remove interfering matrix components like salts and urea, which can cause ion suppression in the mass spectrometer. A mixed-mode cation exchange sorbent is effective due to the fixed positive charge on the m1G molecule.[6]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase A (e.g., 0.1% formic acid in water). Vortex and transfer to an autosampler vial.

-

Rationale: This step concentrates the analyte and ensures it is dissolved in a solvent compatible with the initial LC conditions for good peak shape.

-

C. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 2% B, hold for 1 min, ramp to 70% B over 5 min, hold for 1 min, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Example):

Compound Precursor Ion (m/z) Product Ion (m/z) 1-Methylguanosine 298.1 166.1 | 1-Methylguanosine-IS | 301.1 | 169.1 |

-

Rationale: MRM provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation for both the analyte and the internal standard.

-

D. Data Analysis and Quality Control

-

Calibration Curve: Prepare a set of calibration standards (e.g., 1 to 1000 ng/mL) by spiking known amounts of m1G into a surrogate matrix (e.g., water or synthetic urine). Process these standards alongside the unknown samples.

-

Quantification: Integrate the peak areas for the m1G and IS MRM transitions. Calculate the peak area ratio (m1G/IS). Plot the area ratio against the concentration for the calibration standards and perform a linear regression (weighted 1/x). Use the resulting regression equation to calculate the m1G concentration in the unknown samples.

-

Normalization: Divide the calculated m1G concentration (in nmol/L) by the previously measured creatinine concentration (in µmol/L) to obtain the final normalized value.

-

Quality Control (QC): Include at least three levels of QC samples (low, medium, high) in each analytical batch to ensure the accuracy and precision of the run.

Conclusion and Future Perspectives

1-Methylguanosine is a robust and informative biomarker of tRNA turnover, with direct applications in oncology, drug development, and toxicology. The analytical methods for its quantification are well-established, providing the sensitivity and specificity required for clinical and research applications. As our understanding of the epitranscriptome grows, the role of m1G and other modified nucleosides in diagnostics and disease monitoring is set to expand, offering a powerful, non-invasive window into cellular dynamics.

References

-

N1-Methylguanosine. Wikipedia.[Link]

-

Messenger RNA. Wikipedia.[Link]

-

N7-methylguanosine-related gene decapping scavenger enzymes as a novel biomarker regulating epithelial cell function in diabetic foot ulcers. PubMed Central.[Link]

-

Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control. British Journal of Cancer.[Link]

-

Transfer RNA Post-Transcriptional Processing, Turnover, and Subcellular Dynamics in the Yeast Saccharomyces cerevisiae. PubMed Central.[Link]

-

1-Methylguanosine deficiency of tRNA influences cognate codon interaction and metabolism in Salmonella typhimurium. Journal of Bacteriology.[Link]

-

Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. MDPI.[Link]

-

Modified nucleosides as biomarkers for early cancer diagnose in exposed populations. Environmental Toxicology.[Link]

-

(PDF) AtTrm5a catalyses 1-methylguanosine and 1-methylinosine formation on tRNAs and is important for vegetative and reproductive growth in Arabidopsis thaliana. ResearchGate.[Link]

-

N1-methyladenosine modification in cancer biology: Current status and future perspectives. Genes & Diseases.[Link]

-

Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma. MDPI.[Link]

-

AtTrm5a catalyses 1-methylguanosine and 1-methylinosine formation on tRNAs and is important for vegetative and reproductive growth in Arabidopsis thaliana. Nucleic Acids Research.[Link]

-

Links between tRNA Modification and Metabolism and Modified Nucleosides as Tumor Markers. ResearchGate.[Link]

-

Modified Nucleosides – Molecular Markers Suitable for Small-volume Cancer? Anticancer Research.[Link]

-

Nucleoside modifications in the regulation of gene expression: focus on tRNA. PubMed Central.[Link]

-

O6-Methylguanine induces altered proteins at the level of transcription in human cells. Nucleic Acids Research.[Link]

-

N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance. PubMed Central.[Link]

-

Free Methylglyoxal as a Metabolic New Biomarker of Tumor Cell Proliferation in Cancers. MDPI.[Link]

-

tRNA Modifications: Impact on Structure and Thermal Adaptation. MDPI.[Link]

-

Modified nucleosides as biomarkers for early cancer diagnose in exposed populations. Wiley Online Library.[Link]

-

Formation of 8-nitroguanosine in cellular RNA as a biomarker of exposure to reactive nitrogen species. Chemico-Biological Interactions.[Link]

-

O6-methylguanine-induced cell death involves exonuclease 1 as well as DNA mismatch recognition in vivo. Proceedings of the National Academy of Sciences.[Link]

-

Special Issue : Diagnosis, Pathogenesis and Treatment of CNS Tumors. MDPI.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nucleoside modifications in the regulation of gene expression: focus on tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. N1-Methylguanosine - Wikipedia [en.wikipedia.org]

- 7. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modified nucleosides as biomarkers for early cancer diagnose in exposed populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Methylguanosine deficiency of tRNA influences cognate codon interaction and metabolism in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modified nucleosides as biomarkers for early cancer diagnose in exposed populations [ouci.dntb.gov.ua]

Troubleshooting & Optimization

Troubleshooting poor signal intensity in 1-methylguanosine detection.